molecular formula C7H8ClNS B6306009 2-Chloro-5-methyl-3-(methylthio)pyridine CAS No. 1823926-25-5

2-Chloro-5-methyl-3-(methylthio)pyridine

Cat. No.: B6306009
CAS No.: 1823926-25-5
M. Wt: 173.66 g/mol
InChI Key: MSXZANLIFQMUFS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNS. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a methylthio group at the third position.

Preparation Methods

The synthesis of 2-Chloro-5-methyl-3-(methylthio)pyridine can be achieved through several routes. One common method involves the reaction of 2-chloro-5-methylpyridine with a methylthiolating agent under specific conditions. Industrial production often employs catalytic processes to enhance yield and efficiency. For instance, the reaction may be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Chemical Reactions Analysis

2-Chloro-5-methyl-3-(methylthio)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-5-methyl-3-(methylthio)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-(methylthio)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methylthio groups can influence its binding affinity and specificity, leading to desired therapeutic effects .

Comparison with Similar Compounds

2-Chloro-5-methyl-3-(methylthio)pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-chloro-5-methyl-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXZANLIFQMUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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